Cas no 920169-32-0 (N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-3,4,5-trimethoxybenzamide)

N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-3,4,5-trimethoxybenzamide is a synthetic compound with notable properties for organic synthesis. This compound exhibits high purity and stability, facilitating its use in complex chemical transformations. Its unique structure allows for versatile applications in drug discovery and materials science.
N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-3,4,5-trimethoxybenzamide structure
920169-32-0 structure
商品名:N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-3,4,5-trimethoxybenzamide
CAS番号:920169-32-0
MF:C20H21N3O6
メガワット:399.397245168686
CID:5505387
PubChem ID:18588376

N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-3,4,5-trimethoxybenzamide 化学的及び物理的性質

名前と識別子

    • 920169-32-0
    • VU0503507-1
    • N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)-3,4,5-trimethoxybenzamide
    • N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3,4,5-trimethoxybenzamide
    • N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]-3,4,5-trimethoxybenzamide
    • F2871-0011
    • AKOS024473600
    • N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-3,4,5-trimethoxybenzamide
    • インチ: 1S/C20H21N3O6/c1-25-16-11-13(12-17(26-2)19(16)27-3)20(24)21-8-10-29-18-7-6-14(22-23-18)15-5-4-9-28-15/h4-7,9,11-12H,8,10H2,1-3H3,(H,21,24)
    • InChIKey: XXOMHMRVMIJRJT-UHFFFAOYSA-N
    • ほほえんだ: O(C1=CC=C(C2=CC=CO2)N=N1)CCNC(C1C=C(C(=C(C=1)OC)OC)OC)=O

計算された属性

  • せいみつぶんしりょう: 399.14303540g/mol
  • どういたいしつりょう: 399.14303540g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 29
  • 回転可能化学結合数: 9
  • 複雑さ: 497
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 105Ų

N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-3,4,5-trimethoxybenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2871-0011-1mg
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)-3,4,5-trimethoxybenzamide
920169-32-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2871-0011-2mg
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)-3,4,5-trimethoxybenzamide
920169-32-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2871-0011-30mg
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)-3,4,5-trimethoxybenzamide
920169-32-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2871-0011-40mg
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)-3,4,5-trimethoxybenzamide
920169-32-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2871-0011-50mg
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)-3,4,5-trimethoxybenzamide
920169-32-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2871-0011-25mg
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)-3,4,5-trimethoxybenzamide
920169-32-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2871-0011-5μmol
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)-3,4,5-trimethoxybenzamide
920169-32-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2871-0011-2μmol
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)-3,4,5-trimethoxybenzamide
920169-32-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2871-0011-10μmol
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)-3,4,5-trimethoxybenzamide
920169-32-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2871-0011-20mg
N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)-3,4,5-trimethoxybenzamide
920169-32-0 90%+
20mg
$99.0 2023-05-16

N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-3,4,5-trimethoxybenzamide 関連文献

N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-3,4,5-trimethoxybenzamideに関する追加情報

N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-3,4,5-trimethoxybenzamide (CAS No. 920169-32-0): A Comprehensive Overview

N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-3,4,5-trimethoxybenzamide (CAS No. 920169-32-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of substituted benzamides and is characterized by the presence of a furanopyridazine moiety linked to a trimethoxybenzamide group. The combination of these functional groups imparts distinct pharmacological properties, making it a promising candidate for various biological studies and drug development initiatives.

The molecular structure of N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-3,4,5-trimethoxybenzamide is particularly noteworthy. The furanopyridazine ring system is known for its ability to interact with biological targets through hydrogen bonding and π-stacking interactions, while the trimethoxybenzamide moiety provides additional hydrophobic and lipophilic characteristics. These features collectively contribute to the compound's ability to cross cell membranes and interact with specific receptors or enzymes.

Recent studies have highlighted the potential of N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-3,4,5-trimethoxybenzamide in various therapeutic areas. One of the most promising applications is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that this compound can modulate key signaling pathways involved in neuroprotection and neuroinflammation. For instance, it has been demonstrated to inhibit the activation of microglial cells, which are known to contribute to neuroinflammatory processes in the brain.

In addition to its neuroprotective properties, N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-3,4,5-trimethoxybenzamide has also shown promise in cancer research. Studies have indicated that this compound can induce apoptosis in various cancer cell lines by targeting specific signaling pathways such as the PI3K/Akt and MAPK pathways. This ability to selectively target cancer cells while sparing normal cells makes it a potential candidate for developing novel anticancer agents.

The pharmacokinetic profile of N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-3,4,5-trimethoxybenzamide has been extensively studied to understand its bioavailability and metabolism. In vitro and in vivo experiments have shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body, with a particular affinity for tissues such as the brain and liver. The compound is metabolized primarily through hepatic enzymes, with major metabolites being identified and characterized.

To further evaluate its therapeutic potential, clinical trials are currently underway to assess the safety and efficacy of N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-3,4,5-trimethoxybenzamide in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at various dose levels, with no significant adverse effects reported. These findings are encouraging and pave the way for more advanced clinical trials to explore its efficacy in treating specific diseases.

The synthesis of N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-3,4,5-trimethoxybenzamide involves a multi-step process that combines organic synthesis techniques such as nucleophilic substitution reactions and coupling reactions. The starting materials are readily available, making large-scale production feasible for both research and commercial purposes. The synthetic route has been optimized to achieve high yields and purity levels, ensuring that the final product meets stringent quality standards.

In conclusion, N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-3,4,5-trimethoxybenzamide (CAS No. 920169-32-0) represents a promising compound with a wide range of potential applications in medicinal chemistry and drug development. Its unique molecular structure and pharmacological properties make it an attractive candidate for further research and clinical evaluation. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic benefits, this compound holds significant promise for advancing our understanding of various diseases and developing novel treatments.

おすすめ記事

推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.